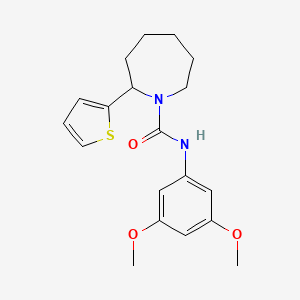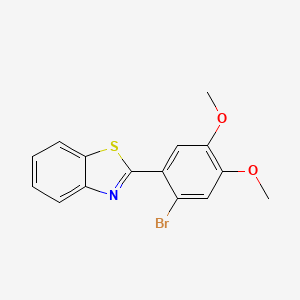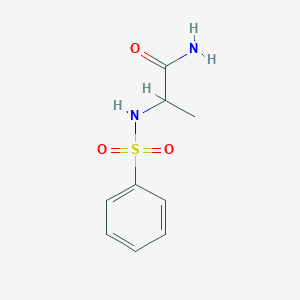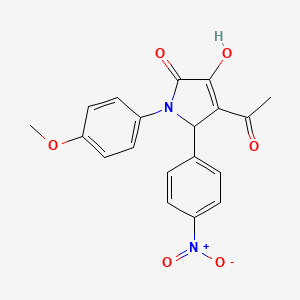![molecular formula C14H23N5O3S B5189236 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5189236.png)
4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancers. It belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs). TKIs are a type of targeted therapy that block the activity of enzymes called tyrosine kinases, which are involved in the growth and spread of cancer cells.
Mécanisme D'action
4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine selectively inhibits the activity of several tyrosine kinases, including BTK, ITK, and TXK. These kinases play a key role in the signaling pathways that regulate the growth and survival of cancer cells. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. This compound has also been shown to penetrate the blood-brain barrier, which may make it useful for the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its potency and selectivity, which makes it a valuable tool for studying the role of tyrosine kinases in cancer biology. However, like all experimental drugs, this compound has some limitations. For example, it may not accurately reflect the complexity of cancer biology in humans, and its efficacy and toxicity may differ in different types of cancers.
Orientations Futures
There are several areas of future research for 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One area of interest is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in different types of cancers.
Méthodes De Synthèse
The synthesis of 4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, including the preparation of the pyrimidine and morpholine intermediates, followed by the coupling of these intermediates to form the final product. The details of the synthesis method are beyond the scope of this paper.
Applications De Recherche Scientifique
4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to overcome resistance to other TKIs, making it a promising candidate for the treatment of drug-resistant cancers.
Propriétés
IUPAC Name |
4-[6-methyl-2-(4-methylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-12-11-13(17-7-9-22-10-8-17)16-14(15-12)18-3-5-19(6-4-18)23(2,20)21/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRMWRJKBVBKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5189166.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)
![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)
![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)
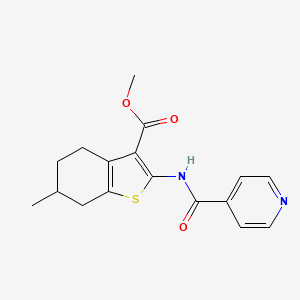
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5189208.png)
![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)
